3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting with the formation of the imidazo[2,1-f]purine core. One common approach is the condensation of appropriate precursors, such as benzylamine and dimethylaminopyrimidines, under acidic or basic conditions. The reaction mixture is then subjected to heating and purification processes to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions at specific positions on the imidazo[2,1-f]purine ring can yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
3-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: : It has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.
Industry: : The compound may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific structural features and potential applications. Similar compounds include:
8-Benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
1,3-Dimethyl-7-(3-nitrophenyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
8-Benzyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
These compounds share the imidazo[2,1-f]purine core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-benzyl-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-10-8-20-12-13(18-15(20)17-10)19(2)16(23)21(14(12)22)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDBQNLHAMHMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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